molecular formula C13H9Cl2NO2 B1583780 Clofenamic acid CAS No. 4295-55-0

Clofenamic acid

Cat. No.: B1583780
CAS No.: 4295-55-0
M. Wt: 282.12 g/mol
InChI Key: JONFYSWOLCTYFK-UHFFFAOYSA-N
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Description

Clofenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the class of N-aryl anthranilic acids. It is primarily used for its anti-inflammatory, analgesic, and antipyretic properties. The chemical formula of this compound is C13H10ClNO2, and it is known for its effectiveness in treating conditions such as rheumatoid arthritis and osteoarthritis .

Mechanism of Action

Target of Action

Clofenamic acid, a small molecule drug, primarily targets Cyclooxygenases (COXs) . COXs are key enzymes involved in the biosynthesis of prostaglandins, which play a crucial role in inflammation, pain, and fever.

Mode of Action

This compound acts as an inhibitor of COXs . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway. By inhibiting COXs, this compound disrupts the conversion of arachidonic acid to prostaglandins. This disruption can lead to downstream effects such as reduced inflammation and pain .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid and complete absorption following oral administration . The drug is extensively metabolized in the liver, with the majority of the drug being eliminated via hepatic mechanisms . Only a small percentage of the drug is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the synthesis of prostaglandins, this compound can decrease the inflammatory response and alleviate pain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s important to note that individual patient characteristics, such as age, sex, genetic factors, and overall health status, can also influence the drug’s action and efficacy .

Biochemical Analysis

Biochemical Properties

Clofenamic acid plays a role in biochemical reactions primarily through its action as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins . By inhibiting COX, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Cellular Effects

This compound has various effects on cells, primarily related to its anti-inflammatory action. It can influence cell function by impacting cell signaling pathways, particularly those involving prostaglandins . It can also affect gene expression, particularly of genes involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of the COX enzyme, thereby inhibiting the enzyme’s activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins and thromboxanes, thereby reducing inflammation and pain .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, its anti-inflammatory effects may become more pronounced with prolonged exposure

Metabolic Pathways

This compound is metabolized primarily in the liver, with the majority of the drug being excreted in the bile

Transport and Distribution

This compound is distributed throughout the body after oral administration, with the drug being found in various tissues . It is transported in the blood, primarily bound to plasma proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Clofenamic acid can be synthesized through a modified Ullmann coupling reaction. This involves the reaction of potassium 2-bromobenzoate with substituted anilines in the presence of copper acetate as a catalyst. The reaction is carried out in an ionic liquid, such as tetrabutylphosphonium chloride, at a temperature of 170°C .

Industrial Production Methods: In industrial settings, this compound is produced by the condensation of o-chlorobenzoic acid with m-chloroaniline. The process involves dissolving o-chlorobenzoic acid in a liquid base, followed by the addition of m-chloroaniline and copper powder. The mixture is heated to 110°C and refluxed for several hours. The product is then purified through acid-base extraction and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Clofenamic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Clofenamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Mefenamic acid
  • Meclofenamic acid
  • Flufenamic acid

This compound stands out due to its specific chemical structure, which provides distinct therapeutic benefits and a unique profile among fenamate NSAIDs.

Properties

IUPAC Name

2-(2,3-dichloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-5-3-7-11(12(9)15)16-10-6-2-1-4-8(10)13(17)18/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONFYSWOLCTYFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195575
Record name Clofenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-55-0
Record name 2-[(2,3-Dichlorophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4295-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clofenamic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004295550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clofenamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.093
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CLOFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the solubility of clofenamic acid in supercritical carbon dioxide (scCO2)? How does this compare to other similar compounds?

A: While the provided abstract doesn't offer specific solubility values for this compound in scCO2, it highlights a study that aimed to determine, correlate, and predict these values. [] This suggests that understanding this compound's behavior in scCO2, a green solvent, is of research interest. Furthermore, the study included comparisons with niflumic acid and tolfenamic acid, indicating a focus on understanding how structural variations within this class of compounds influence their solubility in scCO2. [] This information is potentially valuable for developing supercritical fluid-based technologies for extraction, purification, or formulation of this compound.

Q2: Can this compound form salts with rare earth elements? What are the potential applications of these salts?

A: Yes, research indicates that this compound can form salts with various rare earth elements. [] Thirty-one distinct rare earth salts of this compound have been successfully synthesized. [] These salts were characterized using various techniques, including UV, IR spectroscopy, X-ray powder diffraction, thermogravimetric analysis (TG), and electrical conductivity measurements. [] The study also explored the solubility of these salts in different solvents. [] While the research primarily focused on characterizing these novel compounds, it hinted at their potential pharmacological applications by investigating their toxicity in animal models. [] The findings suggested that these rare earth salts might exhibit lower toxicity compared to their corresponding chlorides. [] This opens up avenues for further research into their potential as less toxic alternatives for therapeutic applications.

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